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molecular formula C16H21NO3 B8778014 Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate

Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate

Cat. No. B8778014
M. Wt: 275.34 g/mol
InChI Key: FHWVQKMCUWPKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393957B2

Procedure details

Ethyl-1-benzyl-3-methyl-4-oxo-piperidine-3-carboxylate (85 g, 0.31 mol) was dissolved in conc HCl (82 ml, 0.77 mol) and the reaction mixture was heated to 100° C. for 32 hrs. Solvent was removed under reduced pressure and the resulting solid was dissolved in the 300 ml CHCl3 and 400 ml pet ether was added to this under stirring to provide a solid. The solid was filter and was dissolved in 400 ml ethyl acetate and organic layer was washed with 10% NaOH aqueous solution. Layers were separated and concentration of organic layer afforded 48 g (75%) oil as a titled product.
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1(C)[C:11](=[O:12])[CH2:10][CH2:9][N:8]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:7]1)=O)C.Cl>>[CH2:13]([N:8]1[CH2:9][CH2:10][C:11](=[O:12])[CH:6]([CH3:4])[CH2:7]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
C(C)OC(=O)C1(CN(CCC1=O)CC1=CC=CC=C1)C
Name
Quantity
82 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
this under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid was dissolved in the 300 ml CHCl3 and 400 ml pet ether
ADDITION
Type
ADDITION
Details
was added to
CUSTOM
Type
CUSTOM
Details
to provide a solid
FILTRATION
Type
FILTRATION
Details
The solid was filter
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 400 ml ethyl acetate
WASH
Type
WASH
Details
organic layer was washed with 10% NaOH aqueous solution
CUSTOM
Type
CUSTOM
Details
Layers were separated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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